

Direct Blue 86: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Direct Blue 86

Cat. No.: B15554617

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This technical guide provides an in-depth overview of **Direct Blue 86**, a versatile phthalocyanine dye with significant applications in biomedical research. This document, intended for researchers, scientists, and drug development professionals, consolidates key information on the dye's synonyms, chemical properties, and established experimental applications, including detailed protocols and a hypothesized signaling pathway interaction.

Core Compound Identification and Synonyms

For research purposes, it is crucial to recognize the various synonyms and identifiers for **Direct Blue 86** to ensure comprehensive literature searches and accurate material sourcing. The compound is widely known under several names, reflecting its diverse applications in both industrial dyeing and biological staining.

Identifier Type	Value
Common Name	Direct Blue 86
C.I. Name	C.I. Direct Blue 86; C.I. 74180[1]
CAS Number	1330-38-7[1][2]
Alternative Names	Solvent Blue 38, Luxol Fast Blue MBSN[3]
Trade Names	Aizen Primula Turquoise Blue GL, Amanil Fast Turquoise, Arlazol Fast Turquoise Blue 6GN, Atlantic Fast Turquoise LGA, Pontamine Fast Turquoise 8GL, among others.[1][4]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of **Direct Blue 86** is essential for its effective application in experimental settings. The following table summarizes key quantitative data for the compound.

Property	Value	Source
Molecular Formula	$C_{32}H_{14}CuN_8Na_2O_6S_2$	[1][2]
Molecular Weight	780.17 g/mol	[1][4]
Appearance	Gray-blue to blue powder	[1][2]
Solubility in Water	40 g/L at 60 °C; 80 g/L at 97 °C	[1]
Chemical Class	Phthalocyanine Dye	[1][2]

Experimental Applications and Protocols

Direct Blue 86 has established utility in two primary research domains: histological staining of the central nervous system and assessment of antibacterial activity.

Myelin Sheath Staining in Central Nervous System Tissue

Direct Blue 86, often referred to as Luxol Fast Blue in histological contexts, is a gold-standard stain for the visualization of myelin in brain and spinal cord tissue, enabling the clear detection of demyelination associated with various neuropathologies.^[3]

This protocol is suitable for formalin-fixed, paraffin-embedded, or frozen sections of central nervous system tissue.

Solutions and Reagents:

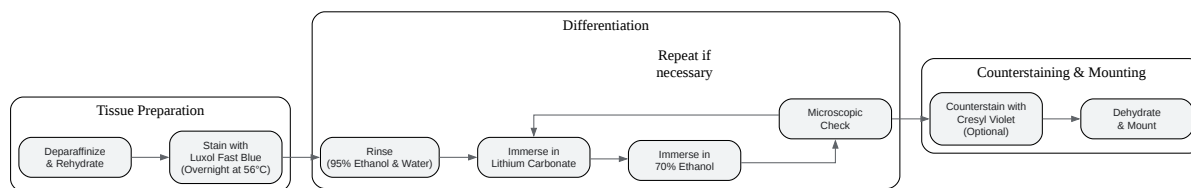
- Luxol Fast Blue Solution (0.1%):
 - Luxol Fast Blue, MBS (**Direct Blue 86**): 0.1 g
 - 95% Ethanol: 100 ml
 - Glacial Acetic Acid: 0.5 ml
- Lithium Carbonate Solution (0.05%):
 - Lithium Carbonate: 0.05 g
 - Distilled Water: 100 ml
- 70% Ethanol
- Cresyl Violet Solution (0.1%) (for counterstaining):
 - Cresyl Violet Acetate: 0.1 g
 - Distilled Water: 100 ml
 - Add 10 drops of glacial acetic acid just before use and filter.

Staining Procedure:

- **Deparaffinization and Hydration:** Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol (100%, 95%) to distilled water.
- **Staining:** Immerse slides in the Luxol Fast Blue solution in a 56°C oven overnight (for frozen sections, no longer than 16 hours).
- **Rinsing:** Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.
- **Differentiation:**
 - Immerse slides in the 0.05% lithium carbonate solution for 30 seconds.
 - Continue differentiation in 70% ethanol for 30 seconds.
 - Rinse in distilled water.
 - Microscopically check for differentiation: gray matter should be colorless, and white matter should be sharply defined. Repeat differentiation steps if necessary.
- **Counterstaining (Optional):**
 - Immerse slides in the Cresyl Violet solution for 30-40 seconds.
 - Rinse in distilled water.
- **Dehydration and Mounting:** Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a resinous medium.

Expected Results:

- **Myelin Sheaths:** Blue to green
- **Nissl Substance (if counterstained):** Violet



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Experimental workflow for Luxol Fast Blue myelin sheath staining.

Antibacterial Activity Assessment

Direct Blue 86 has been noted for its antibacterial properties, particularly against *E. coli*.^[5] A standard method to quantify the antibacterial efficacy of a compound is to determine its Minimum Inhibitory Concentration (MIC).

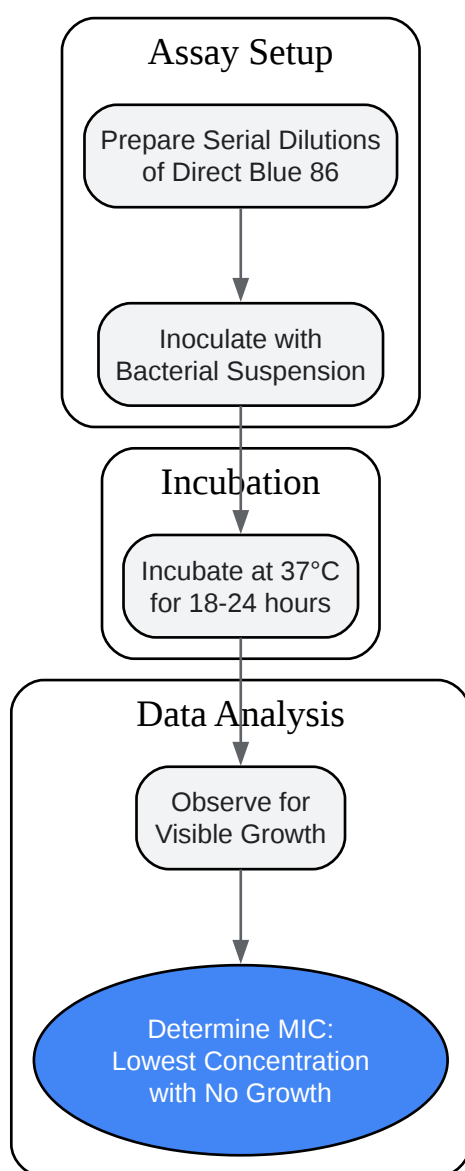
This protocol provides a general framework for determining the MIC of **Direct Blue 86** against a target bacterial strain.

Materials and Reagents:

- **Direct Blue 86** stock solution of known concentration.
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- Sterile 96-well microtiter plates.
- Incubator.

Procedure:

- Preparation of Dye Dilutions: Prepare a serial two-fold dilution of the **Direct Blue 86** stock solution in MHB across the wells of a 96-well plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no dye) and a negative control well (broth only).
- Incubation: Incubate the microtiter plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Direct Blue 86** that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).



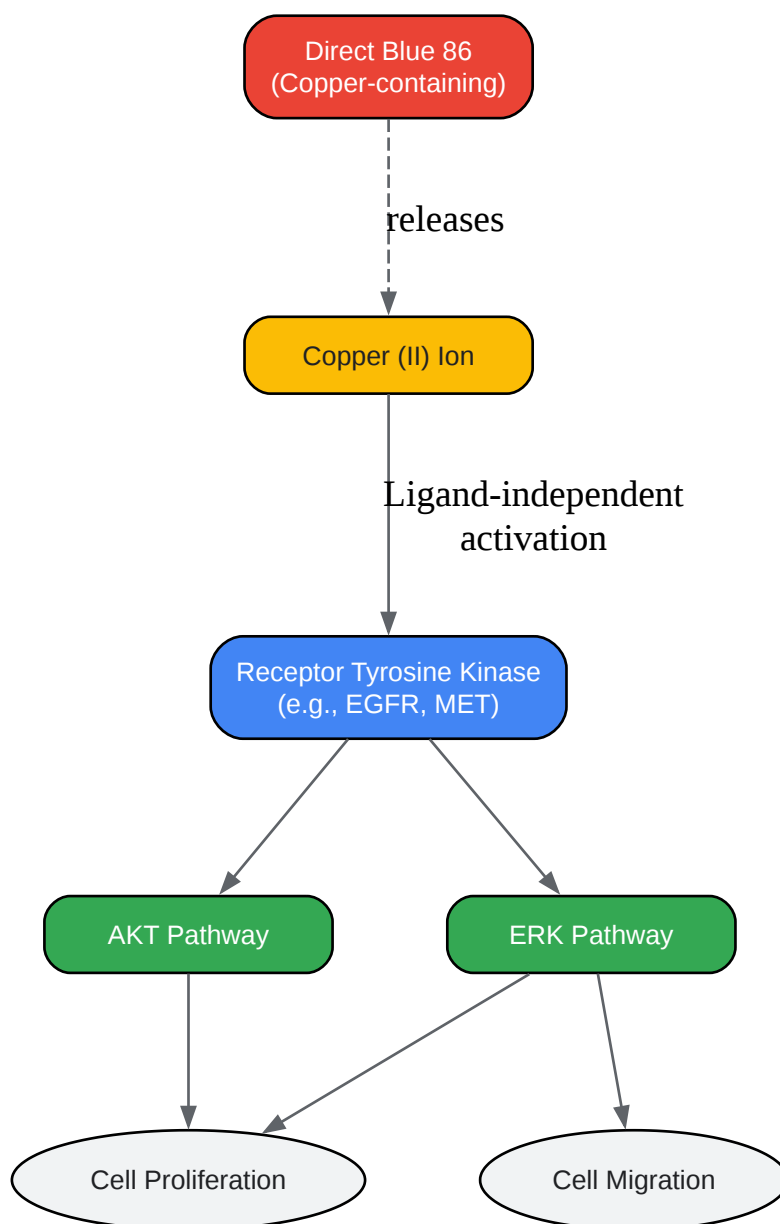
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Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Interaction with Cellular Signaling Pathways

While direct studies on the interaction of **Direct Blue 86** with specific signaling pathways are limited, a plausible mechanism can be hypothesized based on its chemical structure. **Direct Blue 86** is a copper-containing phthalocyanine. Research has demonstrated that copper (II) ions can activate Receptor Tyrosine Kinase (RTK) signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and MET pathways, in a ligand-independent manner. This activation can subsequently initiate downstream signaling cascades, including the AKT and ERK pathways, which are pivotal in regulating cell proliferation and migration.

Given the central copper atom in the **Direct Blue 86** molecule, it is conceivable that the dye could influence RTK signaling. This could occur through the bioavailability of its copper ion, potentially leading to the ligand-independent activation of RTKs and the subsequent downstream cellular responses.



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Hypothesized signaling pathway influenced by **Direct Blue 86**.

This guide serves as a foundational resource for researchers working with **Direct Blue 86**. The provided protocols and hypothesized signaling interactions are intended to facilitate further investigation into the diverse applications of this compound in biomedical research and drug development.

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